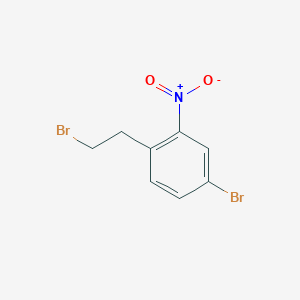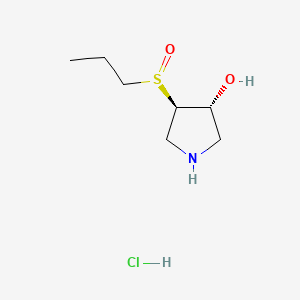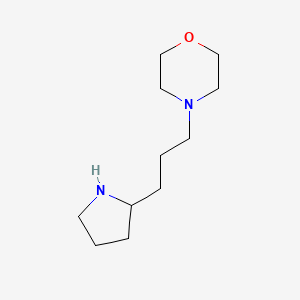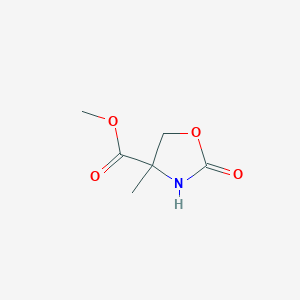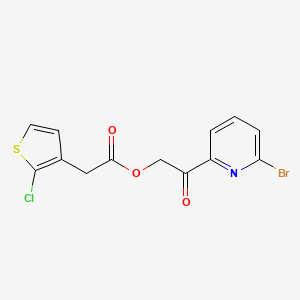
Ethyl 3-(piperidin-4-yloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(piperidin-4-yloxy)propanoate is an organic compound with the molecular formula C({10})H({19})NO(_{2}) It is an ester derivative of propanoic acid and piperidine, characterized by the presence of an ethyl group, a piperidine ring, and a propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalystethyl 3-(piperidin-4-yloxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(piperidin-4-yloxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the oxy group, making it less versatile in certain chemical reactions.
3-(piperidin-4-yloxy)propanoic acid: The acid form, which is more reactive in esterification reactions but less stable in some conditions.
Ethyl 4-piperidinepropanoate: A structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the ester and piperidine functionalities, providing a versatile scaffold for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
ethyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
FEOQBVSWSUKRBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

